molecular formula C10H11N3O2S B2381052 1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034245-57-1

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2381052
CAS RN: 2034245-57-1
M. Wt: 237.28
InChI Key: QUOROADNMMDLPR-UHFFFAOYSA-N
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Description

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea, also known as MI-TU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MI-TU is a urea derivative that has shown promising results in the treatment of cancer, inflammation, and various other diseases.

Scientific Research Applications

Anion Receptors and Enantioselective Binding

Urea and thiourea derivatives have been explored for their potential as neutral enantioselective anion receptors. A study by Roussel et al. (2006) on non-racemic atropisomeric (thio)ureas investigated their ability to selectively bind amino-acid derivatives. The research found modest enantioselectivities and unexpected behaviors in binding affinities, offering insights into the design of bifunctional organocatalysts (Roussel et al., 2006).

Conformational Adjustments in Synthons

Phukan and Baruah (2016) examined the conformational adjustments in synthons of urea and thiourea assemblies. Their work highlighted the impact of intramolecular hydrogen bonding and the role of anions in guiding the assembly of thiazole-based compounds. This study provides a foundation for understanding the self-assembly and polymorphism of these compounds (Phukan & Baruah, 2016).

Rheology, Morphology, and Gelation Properties

The study by Lloyd and Steed (2011) explored the anion-dependent rheology, morphology, and gelation properties of hydrogels formed by urea derivatives. This research opens avenues for tuning the physical properties of gels for potential applications in material science (Lloyd & Steed, 2011).

Antifilarial Agents

Research by Ram et al. (1984) on 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas unveiled their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential of urea derivatives in developing new therapeutic agents for filarial diseases (Ram et al., 1984).

Microwave-Assisted Synthesis

Li and Chen (2008) reported on the microwave-assisted synthesis of thiadiazol-2-yl urea derivatives, showcasing an efficient method that reduces reaction times and enhances yield. This technique could streamline the production of urea derivatives for various applications (Li & Chen, 2008).

Anti-microbial Activity and Cytotoxicity

A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. The findings revealed promising anti-microbial effects against selected bacterial strains and moderate to good activity against fungal pathogens, suggesting potential in drug development (Shankar et al., 2017).

properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOROADNMMDLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea

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